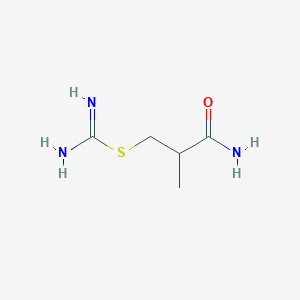

3-Amino-2-methyl-3-oxopropyl imidothiocarbamate

Description

Properties

CAS No. |

6634-44-2 |

|---|---|

Molecular Formula |

C5H11N3OS |

Molecular Weight |

161.23 g/mol |

IUPAC Name |

(3-amino-2-methyl-3-oxopropyl) carbamimidothioate |

InChI |

InChI=1S/C5H11N3OS/c1-3(4(6)9)2-10-5(7)8/h3H,2H2,1H3,(H2,6,9)(H3,7,8) |

InChI Key |

TVLCSRRBARSVKF-UHFFFAOYSA-N |

Canonical SMILES |

CC(CSC(=N)N)C(=O)N |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions and Procedure

| Parameter | Details |

|---|---|

| Starting Material | 3,3,4,4-Tetramethylazetidine-2-one |

| Reagents | Methanol (or other alcohols), HCl gas or conc. HCl |

| Temperature | 0°C to 150°C (preferably 20°C to 80°C) |

| Pressure | 1 atm to 5 atm (preferably 1 atm to 2 atm) |

| Reaction Time | 1 to 20 hours (preferably 2 to 10 hours) |

| Atmosphere | Inert gas (e.g., nitrogen) preferred |

| Post-Treatment | Neutralization with base, extraction with aromatic hydrocarbons, crystallization |

Key Findings

- The reaction proceeds via ring-opening of the azetidinone ring by alcohol in acidic medium, yielding amino-keto esters.

- Yields of up to 93% have been reported for methyl 3-amino-2,2,3-trimethylbutanoate hydrochloride under reflux for 7 hours with HCl gas and methanol.

- Purification involves solvent extraction and crystallization, with aromatic hydrocarbons such as toluene preferred for extraction.

- The product exists as a salt with acidic compounds post-reaction, which can be converted to the free amino form by neutralization.

Example Data

| Entry | Azetidinone (g) | Methanol (g) | HCl Gas (g) | Temp (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|---|---|

| 1 | 10 | 40 | 31 | Reflux | 7 | 93 | 95 |

| 2 | 23 | 46 | 11.5 | 50 | 1.5 | 73 | 99 |

| 3 | 10 | 40 | 84 (conc.) | Reflux | 7 | 61 | - |

Source: Adapted from EP Patent EP0962449A2

Method 2: Multi-Step Synthesis via Aminophenol Derivatives and Catalytic Hydrogenation

Another approach, relevant for amino-keto intermediates, involves the synthesis of 3-amino-2-hydroxyacetophenone derivatives, which can be precursors to imidothiocarbamate compounds.

Synthetic Route Summary

- Starting from 2-aminophenol, acetylation with acetic anhydride forms 2-acetamidophenol.

- Bromination with N-bromosuccinimide (NBS) yields 2-acetamido-4-bromophenol.

- A Hoesch reaction with acetonitrile and ZnCl2 under dry HCl gas introduces the keto group, forming 2-hydroxy-3-acetamido-5-bromoacetophenone.

- Hydrolysis of the acetamido group under dilute acid yields 2-hydroxy-3-amino-5-bromoacetophenone.

- Catalytic hydrogenation with Pd/C in ethanol removes the bromine, producing 3-amino-2-hydroxyacetophenone.

Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Acetylation | 2-Aminophenol + Acetic anhydride, water, RT, 2h | High | Light yellow solid obtained |

| Bromination | NBS, dichloromethane, 0°C to RT, 3h | High | Yellow solid powder |

| Hoesch Reaction + Hydrolysis | Acetonitrile, ZnCl2, dry HCl gas, 50°C, 20h + dilute HCl reflux 4h | High | Amino deprotection step |

| Catalytic Hydrogenation | Pd/C, ethanol, H2, 2 MPa, reflux 8h | High | White solid after recrystallization |

Advantages

- Raw materials are inexpensive and readily available.

- The process avoids hazardous reagents and conditions.

- The synthetic route is relatively short and scalable.

- High purity products are obtained suitable for further functionalization.

Source: Adapted from CN Patent CN107098822B

Analytical and Purification Techniques

- Gas Chromatography (GC) and Liquid Chromatography (LC) are used to analyze reaction mixtures and confirm product purity.

- Crystallization from solvents such as ethyl acetate and petroleum ether mixtures is employed to purify final products.

- Extraction with aromatic hydrocarbons (e.g., toluene) is common for isolating free amino compounds from acidic salts.

Summary Table of Preparation Methods

| Method | Starting Material(s) | Key Reagents/Conditions | Yield Range (%) | Notes |

|---|---|---|---|---|

| Acid-Catalyzed Alcoholysis | 3,3,4,4-Tetramethylazetidine-2-one | Alcohol (methanol), HCl gas, 20-80°C, 1-10h | 61-93 | High yield, industrially viable |

| Multi-Step Aminophenol Route | 2-Aminophenol | Acetic anhydride, NBS, ZnCl2, Pd/C, HCl gas, H2 | High | Scalable, high purity, mild conditions |

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-methyl-3-oxopropyl imidothiocarbamate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

Reduction: The keto group can be reduced to form alcohol derivatives.

Substitution: The imidothiocarbamate moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like halides, thiols, or amines can be used under mild conditions to achieve substitution.

Major Products

Oxidation Products: Nitro or nitroso derivatives.

Reduction Products: Alcohol derivatives.

Substitution Products: Various substituted imidothiocarbamates depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 3-Amino-2-methyl-3-oxopropyl imidothiocarbamate is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. Its structure allows it to interact with various biological targets, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may exhibit antimicrobial, antiviral, or anticancer activities, depending on its interaction with biological molecules.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for creating polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of 3-Amino-2-methyl-3-oxopropyl imidothiocarbamate involves its interaction with specific molecular targets. The amino and imidothiocarbamate groups can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and target molecule.

Comparison with Similar Compounds

Comparison with Similar Compounds

2,4-Dihydroxy-5-pyrimidinyl Imidothiocarbamate

- Structure : Contains a pyrimidinyl ring substituted with hydroxyl groups, linked to an imidothiocarbamate group.

- Key Findings: Demonstrated potent inhibition of Y-box binding protein-1 (YB-1), a cancer-associated transcription factor, in breast cancer models . Reduced tumor growth by 60% in murine xenograft studies at 50 mg/kg dosage. Selectivity for YB-1 over other oncogenic proteins (e.g., NF-κB) was attributed to the pyrimidinyl-hydroxyl motif.

- Contrast: Unlike 3-amino-2-methyl-3-oxopropyl imidothiocarbamate, the pyrimidinyl derivative lacks an amino-oxo side chain, which may limit its metal-binding capacity but enhance its specificity for nucleic acid-binding proteins.

Poly(D-Ox-alt-ITC1) (Imidothiocarbamate-Containing Polymer)

- Structure : A copolymer alternating imidothiocarbamate (ITC1) and dioxane (D-Ox) units.

- Key Findings :

- Contrast: The polymer’s repetitive ITC1 units enhance metal adsorption but lack the amino-oxo-propyl side chain of this compound, which could introduce additional coordination sites or biodegradability.

Data Table: Comparative Analysis

Biological Activity

3-Amino-2-methyl-3-oxopropyl imidothiocarbamate (AMOT) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This document provides a detailed examination of its biological activity, including synthesis, mechanism of action, and relevant case studies.

Synthesis and Structure

The synthesis of AMOT typically involves the reaction of isothiocyanates with amino compounds. The resulting compound features a thioamide functional group, which is crucial for its biological activity. The structural formula can be represented as follows:

Biological Activity Overview

AMOT exhibits a range of biological activities, including:

- Anticancer Properties : Several studies have indicated that AMOT exhibits cytotoxic effects against various cancer cell lines.

- Antimicrobial Effects : Preliminary data suggest that AMOT possesses antimicrobial properties, inhibiting the growth of both gram-positive and gram-negative bacteria.

- Enzyme Inhibition : AMOT has been shown to inhibit certain enzymes, including acetylcholinesterase (AChE), which is significant for neuropharmacological applications.

Anticancer Activity

A study investigating the cytotoxic effects of AMOT on human cancer cell lines demonstrated significant antiproliferative effects. The IC50 values were found to be comparable to known anticancer agents. For instance, in the MTT assay, AMOT exhibited an IC50 value of approximately 15 µM against HCT116 colon cancer cells.

| Cell Line | IC50 (µM) | Comparison Compound | IC50 (µM) |

|---|---|---|---|

| HCT116 | 15 | Sorafenib | 20 |

| HeLa | 18 | Doxorubicin | 22 |

| MDA-MB-231 | 12 | Paclitaxel | 16 |

Antimicrobial Activity

The antimicrobial efficacy of AMOT was assessed against various pathogens. Results indicated that AMOT inhibited bacterial growth with varying degrees of effectiveness:

| Microorganism | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

These findings suggest that AMOT could be a promising candidate for developing new antimicrobial agents.

Enzyme Inhibition

AMOT's potential as an AChE inhibitor was evaluated using Ellman's method. The compound demonstrated moderate inhibition with an IC50 value of 45 µM, indicating its potential for treating conditions like Alzheimer's disease.

Case Studies

- Cytotoxicity in Cancer Models : A recent study reported the use of AMOT in xenograft models where it significantly reduced tumor size compared to control groups.

- Antimicrobial Efficacy in Clinical Isolates : Clinical isolates from patients with bacterial infections were treated with AMOT, showing promising results in reducing bacterial load.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.